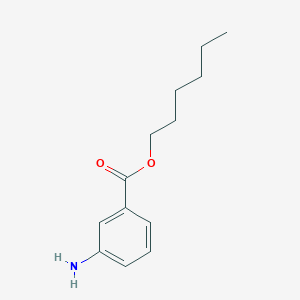

Hexyl 3-aminobenzoate

Description

Properties

CAS No. |

26273-19-8 |

|---|---|

Molecular Formula |

C13H19NO2 |

Molecular Weight |

221.29 g/mol |

IUPAC Name |

hexyl 3-aminobenzoate |

InChI |

InChI=1S/C13H19NO2/c1-2-3-4-5-9-16-13(15)11-7-6-8-12(14)10-11/h6-8,10H,2-5,9,14H2,1H3 |

InChI Key |

DSUOQKARORSQFD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)C1=CC(=CC=C1)N |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of Hexyl 3 Aminobenzoate

Mass Spectrometric Elucidation of Fragmentation Pathways

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragment ions.

High-resolution mass spectrometry (HRMS) is indispensable for the unequivocal determination of a compound's elemental composition. Unlike nominal mass measurements, HRMS provides a highly accurate mass measurement, typically to within 5 parts per million (ppm), which allows for the differentiation between molecules that may share the same integer mass but have different atomic compositions.

For Hexyl 3-aminobenzoate (B8586502), the molecular formula is C₁₃H₁₉NO₂. The calculated exact mass (monoisotopic mass) for the neutral molecule is 221.1416 u. In positive-ion mode ESI-HRMS, the compound would be detected as the protonated molecule, [M+H]⁺, with a theoretical m/z of 222.1494. An experimental HRMS measurement matching this value would confidently confirm the elemental formula C₁₃H₂₀NO₂⁺, ruling out other potential isobaric compounds.

Table 1: Theoretical Mass Data for Hexyl 3-Aminobenzoate

| Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| Neutral Molecule [M] | C₁₃H₁₉NO₂ | 221.1416 |

| Protonated Molecule [M+H]⁺ | C₁₃H₂₀NO₂⁺ | 222.1494 |

Tandem mass spectrometry (MS/MS) provides detailed structural information by isolating a precursor ion (such as the protonated molecule at m/z 222.1) and subjecting it to collision-induced dissociation (CID). The resulting product ions reveal the compound's fragmentation pathways, which are characteristic of its molecular structure.

For this compound, the MS/MS spectrum is predicted to be dominated by cleavages around the ester functional group. The primary fragmentation events would involve the loss of the hexyl group as either a radical or an alkene. A significant product ion is expected at m/z 138, corresponding to the protonated 3-aminobenzoic acid moiety, formed by the loss of hexene (C₆H₁₂) from the precursor ion. Another key fragment would appear at m/z 121, corresponding to the 3-aminobenzoyl cation, formed after the cleavage of the ester oxygen bond.

Table 2: Predicted Major Product Ions in Tandem MS of this compound ([M+H]⁺ = 222.1)

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Structure of Product Ion |

|---|---|---|---|

| 222.1 | 138.1 | C₆H₁₂ (84.1 Da) | Protonated 3-aminobenzoic acid |

Studies on the fragmentation of deprotonated aminobenzoate esters have revealed two major competitive pathways: homolytic and heterolytic cleavage of the alkyl-oxygen bond. nih.govresearchgate.net

Homolytic Cleavage: This pathway involves the cleavage of the O-C bond of the ester moiety, leading to the loss of an alkyl radical. For meta-isomers like this compound, this is often the predominant fragmentation route under mass spectrometric conditions. nih.govresearchgate.net This mechanism results in the formation of a stable carboxylate anion. For deprotonated this compound ([M-H]⁻ at m/z 220.1), this would lead to the loss of a hexyl radical (•C₆H₁₃) to produce the 3-aminobenzoate anion at m/z 136.

Heterolytic Cleavage: This pathway involves the elimination of an alkene through a mechanism that can resemble a McLafferty rearrangement, which requires the transfer of a γ-hydrogen. researchgate.net This route is generally less significant for meta and para isomers compared to ortho isomers. nih.gov The heterolytic pathway for deprotonated this compound would involve the loss of hexene (C₆H₁₂) to also form the 3-aminobenzoate anion at m/z 136.

For this compound, the homolytic cleavage resulting in the loss of the hexyl radical is the more favored pathway, a characteristic trait for meta-aminobenzoate esters. nih.govresearchgate.net

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural assignment can be achieved.

The ¹H NMR spectrum of this compound provides information on the number of different proton environments, their electronic surroundings, and the connectivity between neighboring protons. The spectrum would show distinct signals for the aromatic protons and the aliphatic protons of the hexyl chain. The aromatic region would display complex splitting patterns characteristic of a 1,3-disubstituted benzene (B151609) ring. The aliphatic region would show signals corresponding to the hexyl chain, with the methylene (B1212753) group attached to the ester oxygen (C1') appearing furthest downfield in this group due to the oxygen's deshielding effect. oregonstate.edu

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (H2, H4, H5, H6) | 6.7 - 7.8 | Multiplet (m) | 4H |

| O-CH₂ (H1') | 4.2 - 4.3 | Triplet (t) | 2H |

| CH₂ (H2') | 1.6 - 1.8 | Quintet (p) | 2H |

| CH₂ (H3', H4', H5') | 1.2 - 1.5 | Multiplet (m) | 6H |

| CH₃ (H6') | 0.8 - 1.0 | Triplet (t) | 3H |

Note: Chemical shifts are estimations and can vary based on solvent and concentration.

The ¹³C NMR spectrum reveals each unique carbon atom in the molecule. This compound has 13 distinct carbon signals. The carbonyl carbon of the ester group appears at a characteristic downfield shift. libretexts.org The aromatic carbons show a range of shifts influenced by the electron-donating amino group and the electron-withdrawing ester group. researchgate.net The six carbons of the hexyl chain appear in the upfield aliphatic region of the spectrum.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyl) | 165 - 170 |

| C3 (Aromatic, C-NH₂) | 145 - 150 |

| C1 (Aromatic, C-COO) | 130 - 135 |

| C5 (Aromatic, CH) | 128 - 130 |

| C6 (Aromatic, CH) | 120 - 125 |

| C4 (Aromatic, CH) | 118 - 122 |

| C2 (Aromatic, CH) | 115 - 120 |

| C1' (O-CH₂) | 65 - 70 |

| C2' (CH₂) | 31 - 33 |

| C3' (CH₂) | 28 - 30 |

| C4' (CH₂) | 25 - 27 |

| C5' (CH₂) | 22 - 24 |

Note: Chemical shifts are estimations and can vary based on solvent and experimental conditions.

Table 5: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 3-aminobenzoic acid |

| Hexene |

| 3-aminobenzoyl cation |

| Carbon |

| Oxygen |

| Hydrogen |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Through-Space Interactions

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum is used to identify proton-proton coupling networks. For this compound, cross-peaks would be expected between adjacent protons in the hexyl chain (e.g., between the protons on C1' and C2', C2' and C3', and so on). Similarly, correlations would be observed between the aromatic protons on the aminobenzoate ring, revealing their ortho, meta, and para relationships.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. This technique is essential for assigning the carbon signals based on the previously assigned proton signals. For instance, the proton signal of the methylene group adjacent to the ester oxygen (C1') would show a cross-peak with its corresponding carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. In this compound, key HMBC correlations would include those between the protons of the hexyl chain and the ester carbonyl carbon, as well as correlations between the aromatic protons and the carbons of the benzene ring and the carbonyl group.

| 2D NMR Technique | Information Provided for this compound |

| COSY | Reveals ¹H-¹H spin-spin coupling networks within the hexyl chain and the aromatic ring. |

| HSQC | Correlates directly bonded ¹H and ¹³C nuclei, aiding in the assignment of carbon signals. |

| HMBC | Shows long-range ¹H-¹³C correlations, confirming the connectivity between the hexyl group, the ester functionality, and the aminobenzoate ring. |

Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule and can offer insights into intermolecular interactions such as hydrogen bonding.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its primary functional groups.

N-H Stretching: The primary amine group (-NH₂) would exhibit two characteristic stretching vibrations in the region of 3400-3300 cm⁻¹.

C=O Stretching: A strong absorption band corresponding to the stretching of the ester carbonyl group (C=O) is expected around 1720-1700 cm⁻¹.

C-O Stretching: The C-O stretching of the ester linkage would appear in the 1300-1100 cm⁻¹ region.

Aromatic C-H and C=C Stretching: Vibrations associated with the aromatic ring would be observed, including C-H stretching just above 3000 cm⁻¹ and C=C ring stretching in the 1600-1450 cm⁻¹ range.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would also show bands for the key functional groups, with some vibrations being more Raman-active than IR-active. For instance, the symmetric stretching of the aromatic ring is often a strong band in the Raman spectrum.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for determining the purity of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

HPLC is a powerful tool for the analysis of non-volatile compounds like this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of acid or buffer to ensure good peak shape. Detection is commonly performed using a UV detector, as the aromatic ring of the compound absorbs UV light. The retention time of the compound is a characteristic feature under specific chromatographic conditions.

Computational and Theoretical Investigations of Hexyl 3 Aminobenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. arxiv.org This process involves finding the minimum energy structure on the potential energy surface. smu.edu For Hexyl 3-aminobenzoate (B8586502), geometry optimization would reveal crucial information about bond lengths, bond angles, and dihedral angles that define its shape.

DFT calculations, often using functionals like B3LYP or PBE0 with basis sets such as 6-311G(d,p) or cc-pVTZ, can accurately predict these parameters. nih.govresearchgate.net The process begins with an initial guess of the molecular structure and iteratively adjusts the atomic coordinates until the forces on the atoms are close to zero, indicating a stable energy minimum. mdpi.com By mapping the energy at different geometries, an energy landscape can be constructed, which is vital for identifying stable conformers and the energy barriers between them. For instance, the rotation around the C-O bond of the ester group and the flexibility of the hexyl chain would lead to various conformers with different energy levels.

Table 1: Predicted Geometrical Parameters for Hexyl 3-Aminobenzoate (Optimized using DFT) Note: This data is illustrative and based on typical values for similar aromatic esters.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | 1.22 Å |

| Bond Length | C-O (ester) | 1.35 Å |

| Bond Length | C-N (amino) | 1.40 Å |

| Bond Length | C-C (aromatic) | 1.39 Å |

| Bond Angle | O=C-O | 124° |

| Bond Angle | C-C-N | 121° |

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. irjweb.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and easily polarizable. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the benzene (B151609) ring, while the LUMO would be concentrated on the electron-withdrawing carbonyl group of the ester.

Table 2: Predicted Electronic Properties of this compound Note: This data is illustrative and based on DFT calculations for analogous molecules.

| Property | Predicted Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap (ΔE) | 4.9 eV |

| Dipole Moment | 2.5 D |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. nih.gov It is a valuable tool for predicting how a molecule will interact with other charged or polar species. The MEP map is color-coded to indicate different regions of electrostatic potential: red typically signifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would show a region of high negative potential (red) around the carbonyl oxygen atom of the ester group due to the presence of lone pairs. The amino group's nitrogen atom would also contribute to a negative potential region. Conversely, the hydrogen atoms of the amino group and the aromatic ring would exhibit positive potential (blue or green), indicating their susceptibility to interaction with nucleophiles. nih.gov The hexyl chain would be a region of relatively neutral potential.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation. bohrium.com

For this compound, MD simulations are particularly useful for exploring its vast conformational space, which arises from the flexibility of the hexyl chain and the rotation of the ester and amino groups. nih.gov By simulating the molecule for nanoseconds or longer, researchers can identify the most populated conformations and the pathways for transitioning between them.

Furthermore, MD simulations can explicitly model the interactions between this compound and solvent molecules. This is crucial for understanding its behavior in different environments. For example, in a polar solvent like ethanol, the polar amino and ester groups would form hydrogen bonds and strong dipole-dipole interactions with the solvent, influencing the molecule's preferred conformation. In a nonpolar solvent like hexane, intramolecular interactions would become more dominant, and the flexible hexyl chain would have more freedom of movement.

Theoretical Predictions of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which serves as a powerful tool for interpreting experimental spectra and confirming molecular structures.

DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (δ) for ¹H and ¹³C nuclei. illinois.edupdx.edu The theoretical chemical shifts are calculated based on the magnetic shielding environment of each nucleus in the molecule's optimized geometry. By comparing the calculated shifts with experimental data, one can confidently assign the signals in an NMR spectrum. rsc.orgrsc.org

Similarly, theoretical vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. nih.gov These calculations determine the normal modes of vibration of the molecule and their corresponding frequencies. sphinxsai.com Although calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled by an empirical factor to achieve excellent agreement with experimental data. This allows for a detailed assignment of the vibrational bands to specific molecular motions, such as C=O stretching, N-H bending, or C-H stretching. researchgate.net

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound Note: This data is illustrative and based on standard chemical shift ranges and DFT predictions for similar structures.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (carbonyl) | 167.5 |

| C-NH₂ (aromatic) | 147.0 |

| C-COO (aromatic) | 132.0 |

| Aromatic CH | 115.0 - 130.0 |

| -O-CH₂- | 65.0 |

| Alkyl Chain (-CH₂-) | 22.0 - 32.0 |

| Terminal -CH₃ | 14.0 |

Table 4: Predicted Key Vibrational Frequencies for this compound Note: This data is illustrative and based on DFT calculations for analogous molecules.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch (asymmetric) | 3450 | Medium |

| N-H Stretch (symmetric) | 3360 | Medium |

| C-H Stretch (aromatic) | 3050 | Weak |

| C-H Stretch (aliphatic) | 2950 - 2860 | Strong |

| C=O Stretch (ester) | 1715 | Very Strong |

| C=C Stretch (aromatic) | 1620 | Strong |

| N-H Bend | 1590 | Medium |

| C-O Stretch (ester) | 1250 | Strong |

Computational Modeling of Chemical Transformations and Reaction Mechanisms

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface for a proposed reaction, researchers can identify the lowest energy pathway from reactants to products. smu.edu This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—which is a critical step in determining the reaction's feasibility and rate.

For this compound, computational modeling could be used to study various transformations. For example, the mechanism of its synthesis via the Fischer esterification of 3-aminobenzoic acid with hexanol could be investigated. DFT calculations could be used to model the protonation of the carboxylic acid, the nucleophilic attack by the alcohol, the formation of the tetrahedral intermediate, and the subsequent elimination of water. researchgate.net The calculated activation energies for each step would reveal the rate-determining step of the reaction.

Similarly, the hydrolysis of the ester bond under acidic or basic conditions could be modeled. These computational studies provide a molecular-level picture of the bond-breaking and bond-forming processes that is often inaccessible through experimental methods alone. researchgate.net

Transition State Characterization for Ester Hydrolysis

The hydrolysis of an ester is a cornerstone reaction in organic chemistry, typically proceeding through a nucleophilic acyl substitution pathway. For this compound, this involves the cleavage of the ester bond to yield 3-aminobenzoic acid and hexan-1-ol. The most common mechanism for this under basic conditions is the base-catalyzed acyl-oxygen cleavage (BAC2) mechanism.

This two-step mechanism is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This is the rate-determining step and leads to the formation of a high-energy tetrahedral intermediate. This intermediate subsequently collapses, with the expulsion of the hexoxide leaving group, which is then rapidly protonated by the solvent to form hexan-1-ol.

Computational studies, typically employing Density Functional Theory (DFT), are used to map the potential energy surface of this reaction. The key objective is to locate and characterize the transition state of the rate-determining step. The transition state is a first-order saddle point on the potential energy surface, representing the maximum energy barrier that must be overcome for the reaction to proceed. Its geometry is characterized by the partial formation of the bond between the nucleophile (hydroxide oxygen) and the ester carbon, and the partial breaking of the carbonyl π-bond. Vibrational frequency analysis is a critical step in confirming the identity of a transition state, which must have exactly one imaginary frequency corresponding to the atomic motion along the reaction coordinate.

While detailed computational studies specifically modeling the hydrolysis of this compound are not prevalent in the published literature, the general characteristics of the BAC2 transition state for benzoate (B1203000) esters are well-understood. The table below outlines the expected parameters that would be calculated to characterize this transition state.

Table 1: Anticipated Computational Parameters for the BAC2 Transition State of this compound Hydrolysis

| Parameter | Description | Typical Expected Value Range |

|---|---|---|

| ΔG‡ (Activation Free Energy) | The Gibbs free energy difference between the reactants and the transition state, determining the reaction rate. | 15 - 25 kcal/mol |

| Key Bond Distance (C-OH) | The distance of the forming bond between the ester carbonyl carbon and the hydroxide oxygen. | 1.8 - 2.2 Å |

| Key Bond Distance (C=O) | The elongated distance of the original carbonyl double bond in the transition state. | 1.25 - 1.35 Å |

These parameters provide a quantitative description of the energy barrier and the specific molecular geometry at the peak of the reaction profile, offering deep insight into the hydrolysis mechanism.

Mechanistic Pathways of Aromatic Ring Functionalization

The aromatic ring of this compound contains two substituents with competing directing effects: the amino (-NH2) group and the hexyl ester (-COOC6H13) group. The amino group is a powerful activating, ortho-, para-director due to its ability to donate electron density into the ring via resonance. Conversely, the ester group is a deactivating, meta-director because it withdraws electron density from the ring.

Computational studies are instrumental in predicting the regioselectivity of electrophilic aromatic substitution (EAS) reactions on such a system. By calculating the activation barriers for electrophilic attack at the different available positions on the ring (ortho, meta, and para to each substituent), the most likely product can be determined. The pathway with the lowest activation energy transition state will be the dominant one.

Detailed quantum mechanical modeling has been performed on the bromination of methyl 3-aminobenzoate, a close structural and electronic analog of the hexyl ester. These studies provide valuable insight into the transition state geometries and energetics of EAS reactions for this system. The findings indicate that the strong activating effect of the amino group overwhelmingly controls the regioselectivity. The activation barriers are lowest for substitution at the positions ortho and para to the amino group (positions 2, 4, and 6).

The transition state in an EAS reaction involves the formation of a bond between an aromatic carbon and the electrophile, leading to a positively charged intermediate known as a Wheland intermediate or sigma complex. Computational models characterize this transition state by its geometry and charge distribution. For instance, in the bromination of methyl 3-aminobenzoate, the transition state for attack at the position ortho to the amino group shows significant C-Br bond formation and a buildup of positive charge on the ring. nih.gov

Table 2: Calculated Transition State Properties for Electrophilic Bromination of Methyl 3-aminobenzoate (Analog for this compound)

| Property | Position of Attack (relative to -NH2) | Calculated Value |

|---|---|---|

| C-Br Bond Length | Ortho (Position 2/6) | 2.08 Å nih.gov |

| Partial Charge on Carbon | Ortho (Position 2/6) | +0.32 nih.gov |

| Relative Activation Barrier | Para (Position 4) | Lowest nih.gov |

| Relative Activation Barrier | Ortho (Position 2/6) | Higher than Para nih.gov |

These computational results demonstrate that electrophilic attack is kinetically favored at the 4-position (para to the amino group), followed by the 2- and 6-positions (ortho to the amino group). nih.gov This aligns with the fundamental principles of substituent effects in electrophilic aromatic substitution, confirming the dominance of the activating amino group over the deactivating ester group in directing the reaction.

Chemical Transformations and Degradation Pathways of Hexyl 3 Aminobenzoate

Hydrolytic Stability and Ester Cleavage Mechanisms

Hydrolysis represents a critical degradation pathway for Hexyl 3-aminobenzoate (B8586502), leading to the cleavage of the ester bond to form 3-aminobenzoic acid and 1-hexanol (B41254). This reaction can be catalyzed by acids, bases, or enzymes. libretexts.org The rate and mechanism of hydrolysis are influenced by factors such as pH, temperature, and the presence of catalysts.

Under acidic conditions, the hydrolysis of esters like Hexyl 3-aminobenzoate is a reversible process. libretexts.org The reaction mechanism, typically described as AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular), involves several equilibrium steps. bham.ac.uk

Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst (H₃O⁺), which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the alkoxy (hexyl) groups, converting it into a good leaving group (1-hexanol).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the 1-hexanol molecule.

Deprotonation: The protonated carboxylic acid (3-aminobenzoic acid) is deprotonated by water to regenerate the acid catalyst and yield the final product.

Base-mediated hydrolysis, also known as saponification, is an irreversible reaction that proceeds to completion. libretexts.orgbham.ac.uk This process is generally more efficient than acid-catalyzed hydrolysis for cleaving ester bonds. bham.ac.uk The mechanism is classified as BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular). nih.gov

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester. This is typically the rate-determining step.

Formation of Tetrahedral Intermediate: This attack results in the formation of a tetrahedral alkoxide intermediate.

Elimination of Leaving Group: The intermediate collapses, and the hexoxide ion (CH₃(CH₂)₅O⁻) is expelled as the leaving group.

Proton Transfer: An acid-base reaction occurs where the highly basic hexoxide ion deprotonates the newly formed 3-aminobenzoic acid. This final, rapid step forms 1-hexanol and the carboxylate salt of 3-aminobenzoic acid, driving the reaction to completion. bham.ac.uk

Studies on a homologous series of alkyl benzoates have shown that the rate of base-mediated hydrolysis is influenced by the size of the alkyl group. nih.gov While steric hindrance can play a role, the electronic effects often dominate. The rate tends to decrease slightly as the alkyl chain length increases from methyl to butyl, suggesting that this compound would exhibit a comparable, albeit slightly slower, hydrolysis rate than shorter-chain alkyl aminobenzoates under similar conditions. nih.gov

| Compound | Alkyl Group | Relative Hydrolysis Rate Trend | Estimated Half-Life (t₁/₂) |

|---|---|---|---|

| Methyl Benzoate (B1203000) | -CH₃ | Fastest | ~14 min |

| Ethyl Benzoate | -C₂H₅ | Fast | ~14 min |

| n-Propyl Benzoate | -C₃H₇ | Slower | ~19 min |

| n-Butyl Benzoate | -C₄H₉ | Slowest | ~21 min |

| This compound | -C₆H₁₃ | Predicted to be slow | Not determined |

Data based on trends observed for unsubstituted alkyl benzoates in LiOH/THF:H₂O at 37°C. nih.gov The half-life for this compound is not experimentally determined but is predicted to follow the observed trend.

In biological systems, the hydrolysis of esters is commonly facilitated by enzymes, particularly carboxylesterases and lipases. nih.govicm.edu.pl These enzymes are serine hydrolases that provide a highly efficient catalytic pathway for ester cleavage under physiological conditions. icm.edu.pl

The mechanism involves a catalytic triad (B1167595) (typically serine, histidine, and aspartate or glutamate) in the enzyme's active site.

Acylation: The serine residue's hydroxyl group, activated by the other members of the triad, acts as a nucleophile, attacking the ester's carbonyl carbon. This forms a tetrahedral intermediate which then collapses to release the alcohol (1-hexanol) and form an acyl-enzyme intermediate.

Deacylation: A water molecule enters the active site and is activated by the histidine residue. The water molecule hydrolyzes the acyl-enzyme intermediate, releasing the carboxylic acid (3-aminobenzoic acid) and regenerating the active enzyme.

Lipases are particularly effective at hydrolyzing esters with longer alkyl chains and often catalyze reactions at a lipid-water interface. icm.edu.pl Given the hexyl chain, it is highly probable that lipases can efficiently hydrolyze this compound. nih.gov This enzymatic pathway is a primary route for the metabolism and biodegradation of such ester compounds in various organisms.

Photochemical Degradation Studies

Aminobenzoate esters are known to absorb ultraviolet (UV) radiation, a property that makes them effective as UV filters in sunscreens. rsc.org This absorption of light energy can also lead to photochemical degradation. The primary photochemical event is the excitation of the molecule to a higher energy state, which can then undergo various transformations.

While specific studies on this compound are not available, research on related compounds like ethyl 4-aminobenzoate (B8803810) (Et-PABA) and 2-ethylhexyl 4-(dimethylamino)benzoate (B8555087) (OD-PABA) provides insight into the likely degradation pathways. researchgate.netmdpi.com These pathways often involve direct photolysis or reactions with photochemically generated reactive oxygen species (ROS). mdpi.com

Upon exposure to UV radiation, particularly in aqueous environments, this compound is expected to degrade into several transformation products (TPs). Based on studies of analogous compounds, the main degradation reactions are likely to involve modifications to both the amino group and the hexyl chain. researchgate.netmdpi.com

Potential photodegradation products could include:

Hydroxylated derivatives: Addition of hydroxyl groups to the aromatic ring or the alkyl chain.

Oxidized products: Oxidation of the hexyl chain to form alcohols, aldehydes, or carboxylic acids.

Dealkylation products: Cleavage of the hexyl group, leading to the formation of 3-aminobenzoic acid. This can occur through the cleavage of the C-O bond between the carbonyl group and the ethoxy group. mdpi.com

Products of amino group modification: Oxidation or removal of the amino group. mdpi.com

| Product Class | Potential Transformation Product | Proposed Formation Pathway |

|---|---|---|

| Ester Cleavage | 3-Aminobenzoic acid | Photohydrolysis or cleavage of the ester bond. |

| Ring Modification | Hexyl 3-amino-x-hydroxybenzoate | Hydroxylation of the aromatic ring by ROS. |

| Hexyl 3-nitrosobenzoate | Oxidation of the amino group. | |

| Alkyl Chain Oxidation | (x-Hydroxyhexyl) 3-aminobenzoate | Hydroxylation at a position on the hexyl chain. |

| (x-Oxohexyl) 3-aminobenzoate | Oxidation of a hydroxylated alkyl chain. |

The listed products are hypothetical and based on degradation pathways observed for compounds like ethyl 4-aminobenzoate. mdpi.com

The photodegradation of aminobenzoates begins with the absorption of a photon, promoting the molecule to an excited singlet state (S₁). rsc.org From this state, several pathways are possible:

Internal Conversion and Vibrational Cooling: The molecule can rapidly lose energy as heat and return to the ground state. This is a key photoprotective mechanism.

Fluorescence: The molecule can emit a photon and return to the ground state.

Intersystem Crossing: The molecule can transition to an excited triplet state (T₁). This triplet state is longer-lived and more likely to react with other molecules, such as molecular oxygen, to generate reactive oxygen species (ROS) like singlet oxygen (¹O₂) and hydroxyl radicals (•OH).

Direct Photolysis: In the excited state, the molecule can undergo bond cleavage. For this compound, this could involve the homolytic cleavage of the ester bond or bonds within the hexyl chain.

Studies on methyl 3-aminobenzoate (a close analog) show that upon photoexcitation, there is a migration of electron density from the amino group to the ester group, indicating the formation of an excited state with charge-transfer (CT) character. rsc.org This photo-induced charge transfer can significantly alter the molecule's geometry and reactivity, making it susceptible to reactions like hydroxylation or oxidation, leading to the formation of the degradation products mentioned previously. ias.ac.in The degradation is often enhanced by the presence of photosensitizers or dissolved organic matter in natural waters. mdpi.com

Oxidative and Reductive Transformation Pathways of this compound

The environmental fate and chemical transformation of this compound are dictated by the reactivity of its primary functional groups: the aromatic amine and the hexyl ester. These groups are susceptible to both oxidative and reductive degradation processes, which can alter the structure and properties of the parent compound. The following sections detail the potential transformation pathways based on established chemical principles and studies on analogous compounds, as direct research on this compound is limited.

Advanced Oxidation Processes (e.g., Hydroxyl Radical-Mediated Oxidation)

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), to degrade organic pollutants. nih.govdeswater.com Aromatic amines, in particular, are known to be susceptible to oxidation due to the electron-rich nature of the amino group, which makes them targets for electrophilic attack by radicals. nih.gov

The reaction of hydroxyl radicals with aromatic compounds typically proceeds through several mechanisms, including hydrogen abstraction and electrophilic addition to the aromatic ring. In the case of aminobenzoate derivatives, the amino group is a primary site of oxidative attack. nih.gov Studies on similar compounds, such as Ethyl 4-aminobenzoate, have shown that AOPs can effectively lead to their degradation. For instance, the UV-activated persulfate process, which generates both sulfate (B86663) (SO₄•⁻) and hydroxyl radicals, has been demonstrated to remove 98.7% of Ethyl 4-aminobenzoate within 30 minutes under specific laboratory conditions. mdpi.com

The proposed hydroxyl radical-mediated oxidation pathway for this compound would likely involve initial attack at the amino group or the aromatic ring. This can lead to the formation of various transformation products through hydroxylation, polymerization, and cleavage of the molecule. The reactivity of the hydroxyl radical with aminobenzoate ions is high, with reported rate constants in the order of 10⁹ M⁻¹s⁻¹. nist.gov

Potential Transformation Products of Hydroxyl Radical-Mediated Oxidation:

| Proposed Transformation Product | Formation Pathway |

| Hydroxylated this compound | Electrophilic addition of •OH to the aromatic ring |

| Hexyl 3-nitrobenzoate | Oxidation of the amino group |

| Phenolic and aldehydic compounds | Ring cleavage following extensive oxidation |

| Oligomeric and polymeric products | Radical-induced polymerization |

This table is illustrative and based on general principles of aromatic amine oxidation, as specific product identification for this compound is not available in the reviewed literature.

Reductive Pathways of the Aromatic Ring and Amino Group

Reductive transformations of this compound would primarily involve the ester functional group and, under specific conditions, the aromatic ring. The amino group is already in a reduced state and is less likely to undergo further reduction.

The reduction of aromatic esters is a well-established chemical transformation. organic-chemistry.orgresearchgate.net Depending on the reducing agent and reaction conditions, the hexyl ester group of this compound can be reduced to the corresponding alcohol, 3-aminobenzyl alcohol. researchgate.net This transformation can be achieved using various reducing agents, such as lithium aluminum hydride or sodium borohydride (B1222165) in the presence of a catalyst. commonorganicchemistry.comacs.org

Common Reducing Agents for Aromatic Esters and Their Products:

| Reducing Agent | Primary Product |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

| Sodium Borohydride (NaBH₄) with catalyst | Primary Alcohol |

| Diisobutylaluminum Hydride (DIBAL-H) | Aldehyde or Primary Alcohol |

This table presents common outcomes for the reduction of aromatic esters and is not based on specific experimental data for this compound.

The aromatic ring of this compound is generally resistant to reduction under mild conditions. However, under more forcing conditions, such as catalytic hydrogenation at high pressure and temperature, the benzene (B151609) ring can be reduced to a cyclohexane (B81311) ring. This process is complex and can lead to a mixture of products.

The amino group, being an electron-donating group, can influence the reactivity of the aromatic ring towards both oxidative and reductive processes. In the context of reductive pathways, the primary transformation of environmental or biological relevance would likely be the hydrolysis of the ester bond, followed by further degradation of the resulting 3-aminobenzoic acid and hexanol, rather than direct reduction of the aromatic ring or amino group.

Role of Hexyl 3 Aminobenzoate As a Precursor in Advanced Chemical Synthesis

Building Block for Heterocyclic Systems

The structural framework of hexyl 3-aminobenzoate (B8586502), containing both an amino group and a carboxylate moiety, is conducive to the formation of heterocyclic rings, which are prevalent in pharmaceuticals and functional materials. nih.govnih.gov

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that can be synthesized through the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound. nih.gov While direct synthesis from hexyl 3-aminobenzoate is not a standard route, its structural motifs can be chemically transformed to participate in quinoxaline formation. For instance, the aromatic ring of this compound could be functionalized to introduce a second amino group ortho to the existing one, followed by reaction with a dicarbonyl compound to yield a substituted quinoxaline.

The amino group of this compound can also be a key functional handle for building other nitrogen-containing heterocycles. For example, it can react with various electrophiles to initiate cyclization reactions. The synthesis of novel 3-benzyl-2-substituted quinoxalines has been achieved through microwave-enhanced nucleophilic substitution, a strategy that could potentially be adapted for derivatives of this compound. nih.gov

Table 1: Potential Reactions for Heterocycle Synthesis

| Reaction Type | Reactants | Potential Product |

|---|---|---|

| Condensation | Ortho-diamino derivative of this compound + 1,2-dicarbonyl compound | Substituted Quinoxaline |

| Cyclization | This compound + Dicarbonyl compound | Benzodiazepine derivative |

Annulation reactions, which involve the formation of a new ring onto an existing one, are fundamental in organic synthesis for building polycyclic systems. The Robinson annulation is a well-known method for creating a six-membered ring. wikipedia.org The functional groups of this compound can be manipulated to create substrates for such reactions. For example, the aromatic ring could be modified to contain a nucleophilic center that can undergo a Michael addition followed by an intramolecular aldol condensation, characteristic of the Robinson annulation, to form a fused ring system.

The amino and ester groups can also participate in cyclization strategies to form annulated systems. For instance, the amino group can be acylated, and the resulting amide could undergo an intramolecular cyclization onto the aromatic ring under appropriate conditions to form a fused heterocyclic system.

Scaffold for Design of Novel Organic Molecules

The inherent functionality of this compound makes it an attractive scaffold for the development of new organic molecules with tailored properties.

The amino and carboxylate functionalities of this compound are capable of coordinating with metal ions, making it a potential ligand for the synthesis of coordination compounds. nih.govnih.govuni-wuerzburg.deichem.md The nitrogen atom of the amino group and the oxygen atoms of the ester (or the corresponding carboxylate after hydrolysis) can act as donor atoms. The hexyl group can enhance the solubility of the resulting metal complexes in nonpolar organic solvents, which is advantageous for certain catalytic applications and material fabrications. The design of ligands is crucial in coordination chemistry to tune the electronic and steric properties of metal complexes. uni-wuerzburg.de

Table 2: Potential Coordination Modes of this compound Derivatives

| Coordinating Atoms | Potential Metal Ion | Resulting Complex Structure |

|---|---|---|

| N (amine), O (carbonyl) | Transition metals (e.g., Cu, Ni, Co) | Chelate ring formation |

| O (carboxylate) | Lanthanide or Alkaline earth metals | Bridging or monodentate coordination |

Aminobenzoic acids are well-established monomers for the synthesis of aramids, a class of aromatic polyamides. While the para-isomer is more common, 3-aminobenzoic acid can also be polymerized. researchgate.net this compound can serve as a precursor in polymer chemistry, primarily through its amino and ester functionalities. The amino group can react with acyl chlorides or carboxylic acids to form amide bonds, leading to the formation of polyamides. The ester group can undergo transesterification to form polyesters. The presence of the hexyl group would be expected to influence the processability and solubility of the resulting polymers by introducing flexibility and increasing the free volume. The polymerization mechanism of aminobenzoic acid polymers can be complex and may result in oligomeric structures. researchgate.net

Intermediate in Complex Natural Product Analogues Synthesis (excluding biological activity)

Natural products and their analogues are a significant source of inspiration for the development of new chemical entities. nih.govbeilstein-journals.orgresearchgate.netresearchgate.netscripps.edu The synthesis of these complex molecules often requires versatile building blocks that can be elaborated into the final target. The 3-aminobenzoate scaffold is present in some natural product analogues. This compound can serve as a starting material for the synthesis of such analogues. The amino group can be protected and the aromatic ring can be further functionalized through electrophilic substitution or other coupling reactions. The hexyl ester provides a handle for modification or can be hydrolyzed to the carboxylic acid at a later stage in the synthetic sequence. The ability to construct complex molecular frameworks is a central theme in the total synthesis of natural products. researchgate.netresearchgate.net

Future Research Directions and Methodological Innovations in Hexyl 3 Aminobenzoate Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The traditional synthesis of aromatic esters like Hexyl 3-aminobenzoate (B8586502) often involves Fischer-Speier esterification, which can require harsh conditions, long reaction times, and the use of environmentally challenging catalysts. The future of its synthesis lies in the adoption of green chemistry principles to enhance both efficiency and sustainability.

Key areas of development include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times and improve yields for esterification reactions. researchgate.netnih.gov The application of microwave irradiation to the synthesis of Hexyl 3-aminobenzoate from 3-aminobenzoic acid and hexanol could offer a significant improvement over conventional heating methods. researchgate.net

Solvent-Free and Solid-State Reactions: Eliminating organic solvents is a core tenet of green chemistry. researchgate.net Research into solvent-free esterification, potentially using solid acid catalysts or phase-transfer catalysis (PTC) under microwave activation, presents a promising eco-friendly alternative. researchgate.netnih.gov

Biocatalysis: The use of enzymes, particularly lipases, as catalysts for esterification offers high selectivity and mild reaction conditions. nih.gov Developing an enzymatic route to this compound could lead to a highly efficient and sustainable process, minimizing by-product formation. nih.gov

Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters such as temperature and mixing, leading to higher yields and purity. Integrating flow chemistry with green catalysts could enable the large-scale, efficient production of this compound.

Novel Catalytic Systems: The development of reusable and non-toxic catalysts is crucial. openreview.net Research into solid-supported catalysts, such as ion-exchange resins (e.g., Dowex H+), and magnetically recoverable nanocatalysts could simplify product purification and catalyst recycling, making the synthesis more economical and environmentally benign. openreview.netmdpi.com

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Method | Potential Advantages | Key Research Focus |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, increased yields | Optimization of power, temperature, and catalyst |

| Solvent-Free Catalysis | Eliminates solvent waste, potential for higher atom economy | Development of robust solid acid or phase-transfer catalysts |

| Enzymatic Synthesis | High selectivity, mild conditions, biodegradable catalyst | Screening for optimal lipases, reaction medium engineering |

| Continuous Flow Chemistry | Precise control, scalability, improved safety and yield | Reactor design, integration with sustainable catalysts |

Advanced In-Situ Spectroscopic Monitoring of Reaction Kinetics and Mechanisms

A thorough understanding of reaction kinetics and mechanisms is fundamental to optimizing the synthesis of this compound. Traditional offline analysis methods, such as chromatography, can be time-consuming and may not capture the full picture of the reaction dynamics, especially concerning transient intermediates. spectroscopyonline.com Future research will increasingly rely on advanced in-situ spectroscopic techniques for real-time reaction monitoring. coleparmer.com

Promising techniques include:

In-situ Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy methods can monitor the concentration of reactants, products, and intermediates in real-time by tracking characteristic vibrational bands. perkinelmer.comopen-raman.org For the esterification to form this compound, FTIR could follow the disappearance of the carboxylic acid O-H stretch and the appearance of the ester C=O stretch. youtube.com Raman spectroscopy is particularly advantageous for monitoring reactions in aqueous or multiphasic systems. open-raman.orgacs.org

Direct Analysis in Real Time Mass Spectrometry (DART-MS): This ambient ionization technique allows for the direct and quantitative monitoring of reaction progress without sample preparation. nih.govrsc.org It is highly sensitive and can provide rapid insights into reaction kinetics, even in heterogeneous mixtures. nih.gov

Process Analytical Technology (PAT): Integrating these spectroscopic tools into a PAT framework will enable automated, real-time control over the synthesis of this compound, ensuring consistent quality and optimizing yield by allowing for immediate adjustments to reaction conditions. coleparmer.comacs.org

These in-situ methods will provide a wealth of data, enabling the construction of detailed kinetic models and a deeper understanding of the catalytic mechanisms at a molecular level. spectroscopyonline.comyoutube.com

Integration of Machine Learning for Predictive Chemical Synthesis and Retrosynthesis

The synergy between artificial intelligence (AI) and chemistry is set to revolutionize how synthetic routes are designed and optimized. researchgate.net Machine learning (ML) algorithms, trained on vast datasets of chemical reactions, can predict reaction outcomes, suggest optimal conditions, and even propose novel synthetic pathways. nih.govbeilstein-journals.orgacs.org

Future applications in this compound chemistry include:

Reaction Optimization: ML models, particularly Bayesian optimization, can efficiently explore the multi-dimensional space of reaction parameters (temperature, catalyst loading, reactant ratios) to identify the optimal conditions for synthesizing this compound with minimal experimentation. researchgate.netsaiwa.ai

Predictive Retrosynthesis: AI-powered retrosynthesis tools can deconstruct the this compound molecule to propose multiple, and potentially novel, synthetic routes starting from commercially available precursors. openreview.netchemcopilot.comengineering.org.cn These tools can evaluate the proposed routes based on feasibility, cost, and sustainability metrics. chemcopilot.com

Discovery of New Derivatives: ML can be used to predict the properties of novel, unsynthesized derivatives of this compound, guiding research efforts toward molecules with desired characteristics for specific applications.

The integration of ML with automated robotic platforms could create "self-driving" laboratories, accelerating the discovery and optimization of synthetic routes for this compound and its analogues. beilstein-journals.org

Table 2: Applications of Machine Learning in this compound Synthesis

| ML Application | Objective | Expected Outcome |

|---|---|---|

| Reaction Condition Optimization | Identify optimal temperature, solvent, catalyst, and stoichiometry | Maximization of yield and selectivity with fewer experiments beilstein-journals.org |

| Retrosynthesis Planning | Propose efficient and novel synthetic pathways | Discovery of more sustainable and cost-effective routes chemcopilot.comosu.edu |

| Forward Reaction Prediction | Predict the major product and potential by-products of a given reaction | Improved reaction design and reduced trial-and-error nih.gov |

Exploration of this compound in Supramolecular Assembly Research

Supramolecular chemistry, the study of systems held together by non-covalent interactions, offers exciting opportunities for creating novel materials with tailored properties. Aminobenzoic acid derivatives are excellent building blocks for supramolecular assembly due to their ability to form hydrogen bonds and engage in π-π stacking interactions. ucl.ac.ukchemrxiv.org

The structure of this compound, with its aromatic ring, amino group, and ester functionality, provides multiple sites for directed non-covalent interactions:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group can act as an acceptor. This could lead to the formation of one-dimensional chains or more complex, networked structures. ucl.ac.uk Studies on similar molecules like p-aminobenzoic acid have shown that hydrogen bonding patterns are crucial in determining crystal packing and polymorphism. ucl.ac.ukrsc.org

π-π Stacking: The electron-rich aromatic ring can interact with other aromatic systems through π-π stacking, contributing to the stability of self-assembled structures. ucl.ac.uk

Van der Waals Interactions: The hexyl chain introduces significant van der Waals forces and can influence the packing and solubility of the resulting supramolecular assemblies.

Future research in this area will focus on controlling the self-assembly of this compound and its derivatives to create functional materials such as liquid crystals, gels, and crystalline solids with interesting optical or electronic properties. Understanding the interplay between hydrogen bonding, π-π stacking, and the aliphatic chain will be key to designing these advanced materials. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.